molecular formula C19H18O5S B3958507 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B3958507
M. Wt: 358.4 g/mol
InChI Key: FXSWBYLYGWKGRX-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves the following steps:

    Starting Material: The synthesis begins with 4,8-dimethyl-2-oxo-2H-chromene-7-ol.

    Benzylation: The hydroxyl group at the 7-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Methanesulfonation: The benzylated intermediate is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The chromen-2-one core can undergo oxidation reactions to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, alkoxy, and amino derivatives.

    Oxidation: Products include chromen-2-one quinones.

    Reduction: Products include dihydrochromen-2-one derivatives.

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects.

    Receptor Binding: It binds to specific receptors, modulating cellular signaling pathways involved in cancer and microbial infections.

    Oxidative Stress: It induces oxidative stress in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
  • 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate
  • 4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate

Uniqueness

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, improving its interaction with biological membranes and molecular targets.

Properties

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-12-15-9-10-17(24-25(3,21)22)13(2)18(15)23-19(20)16(12)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSWBYLYGWKGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 3
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 4
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 5
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 6
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl methanesulfonate

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